trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4
Brand Name: Vulcanchem
CAS No.: 1217676-35-1
VCID: VC0023336
InChI: InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1/i11D2,14D2
SMILES: C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Molecular Formula: C19H22FNO
Molecular Weight: 303.414

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4

CAS No.: 1217676-35-1

Cat. No.: VC0023336

Molecular Formula: C19H22FNO

Molecular Weight: 303.414

* For research use only. Not for human or veterinary use.

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 - 1217676-35-1

Specification

CAS No. 1217676-35-1
Molecular Formula C19H22FNO
Molecular Weight 303.414
IUPAC Name [(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethanol
Standard InChI InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1/i11D2,14D2
Standard InChI Key AELJBFRPEBTCSA-AYJXIHACSA-N
SMILES C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is a deuterated analog of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. The compound features a piperidine ring structure with specific functional groups strategically positioned to confer its unique chemical properties. The molecule contains a benzyl group, a 4-fluorophenyl moiety, and a piperidinemethanol component, with four deuterium atoms replacing hydrogen atoms in the structure.

Physical Properties

The compound presents as an off-white thick oil under standard conditions . Its solubility profile indicates dissolution in organic solvents including acetone and dichloromethane, suggesting moderate lipophilicity . This characteristic is particularly relevant for its application in pharmaceutical research where solubility affects bioavailability and pharmacokinetic properties.

Molecular Characteristics

The molecular formula of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is C19H18D4FNO with a molecular weight of approximately 303.41 g/mol. The deuteration pattern specifically involves the substitution of four hydrogen atoms with deuterium atoms, which can significantly alter the compound's physical and pharmacological properties, particularly its metabolic stability and pharmacokinetic profile.

Synthesis and Production Methods

Trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is prepared through specialized synthetic routes that ensure both structural integrity and deuterium incorporation at specific positions.

Laboratory Synthesis

The synthesis typically involves a series of chemical transformations beginning with readily available precursors such as benzyl chloride, 4-fluorobenzaldehyde, and piperidine. The preparation requires careful control of reaction conditions to ensure the correct stereochemistry, particularly the trans configuration across the piperidine ring. The deuteration process represents a critical step in the synthesis, requiring specialized techniques to achieve selective hydrogen replacement with deuterium atoms.

Quality Standards

Applications in Scientific Research

The deuterated compound finds application in various scientific disciplines, particularly in pharmaceutical research and analytical chemistry.

Reference Standard Applications

Biological Activity and Pharmacological Profile

Based on its structural similarity to paroxetine and related compounds, trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 exhibits specific biological activities that make it relevant for neuropharmacological research.

Neurotransmitter Modulation

The compound potentially influences various neurotransmitter systems, particularly serotonin (5-HT) pathways. The structural features suggest capacity for:

  • Increasing serotonin receptor availability

  • Modulating dopaminergic activity relevant to mood regulation

Pharmacokinetic Advantages of Deuteration

Deuteration of pharmaceutically active compounds often results in modified pharmacokinetic properties. The substitution of hydrogen with deuterium can:

  • Enhance metabolic stability by slowing down oxidative metabolism

  • Improve bioavailability

  • Potentially reduce side effects through altered metabolism

  • Extend half-life leading to prolonged therapeutic effects

Research Findings and Scientific Evidence

Scientific literature and product documentation provide insights into the properties and applications of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4.

Documented Research

One significant reference related to similar compounds is the work by Oefner et al. published in Chemical Biology (volume 6, page 127) . While the specific details of this research are not elaborated in the available sources, the citation suggests scientific investigation into the chemical or biological properties of related compounds.

Comparative Analysis with Related Compounds

The table below summarizes the key differences between trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 and related non-deuterated compounds:

Propertytrans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
Molecular Weight~303.41 g/mol~299.4 g/mol
MetabolismPotentially slower due to deuterium isotope effectStandard metabolic rate
ApplicationsReference standard, mechanistic studiesPharmaceutical intermediate
PharmacokineticsModified pharmacokinetic profileStandard pharmacokinetic profile
Analytical UsageInternal standard for mass spectrometryActive pharmaceutical ingredient or intermediate

This comparison highlights the critical differences that deuteration introduces, particularly in terms of metabolic stability and analytical applications.

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